![molecular formula C22H17ClN2O3 B303204 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as C21H18ClN1O3 and has been synthesized through various methods. In
作用機序
The mechanism of action of C21H18ClN1O3 is not fully understood. However, it has been suggested that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2, C21H18ClN1O3 may reduce inflammation and pain. Additionally, C21H18ClN1O3 has been found to modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
C21H18ClN1O3 has been found to have various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), both of which are involved in inflammation. Additionally, C21H18ClN1O3 has been found to reduce the levels of reactive oxygen species (ROS) in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
C21H18ClN1O3 has several advantages for lab experiments. This compound has been synthesized with high yields, making it readily available for research purposes. Additionally, C21H18ClN1O3 has been found to have low toxicity, which makes it suitable for in vivo studies. However, there are also limitations to using C21H18ClN1O3 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Additionally, the effects of C21H18ClN1O3 may vary depending on the experimental conditions, such as the dose and route of administration.
将来の方向性
There are several future directions for the research of C21H18ClN1O3. One direction is to further investigate its potential as a therapeutic agent in the treatment of various cancers. Another direction is to investigate its potential as a therapeutic agent in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of C21H18ClN1O3 and its effects on ion channels in the brain. Overall, C21H18ClN1O3 has great potential for scientific research and may lead to the development of novel therapeutic agents.
合成法
The synthesis of C21H18ClN1O3 has been achieved through various methods. One method involves the reaction of 5-chloro-2-aminobenzoxazole with 4-methoxybenzaldehyde in the presence of acetic acid and acetic anhydride. Another method involves the reaction of 5-chloro-2-aminobenzoxazole with 4-methoxyphenylacetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). Both methods have been successful in synthesizing C21H18ClN1O3 with high yields.
科学的研究の応用
C21H18ClN1O3 has been found to have potential applications in scientific research. This compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to exhibit neuroprotective effects in animal models of Parkinson's disease. Additionally, C21H18ClN1O3 has been investigated for its potential as a therapeutic agent in the treatment of various cancers, such as breast cancer and lung cancer.
特性
製品名 |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide |
|---|---|
分子式 |
C22H17ClN2O3 |
分子量 |
392.8 g/mol |
IUPAC名 |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H17ClN2O3/c1-27-18-9-2-14(3-10-18)12-21(26)24-17-7-4-15(5-8-17)22-25-19-13-16(23)6-11-20(19)28-22/h2-11,13H,12H2,1H3,(H,24,26) |
InChIキー |
ASQDMJOZQAMDMR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
正規SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



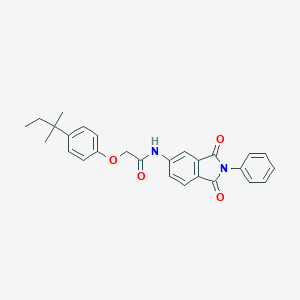
![2-(2,4-dimethylphenyl)-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B303122.png)
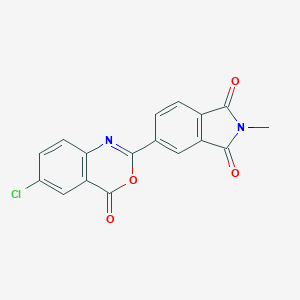
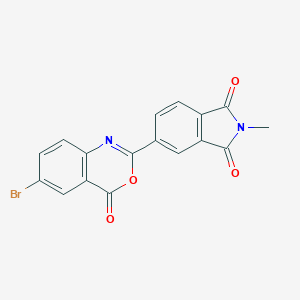
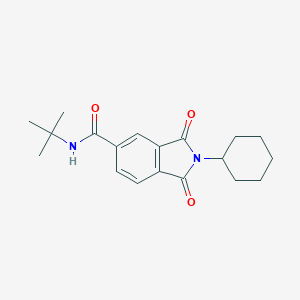
![2-(4-methylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303130.png)
![N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303131.png)
![2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303135.png)

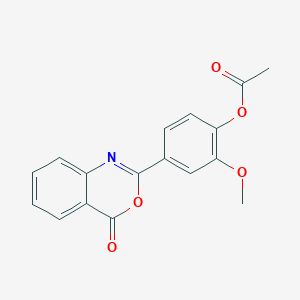
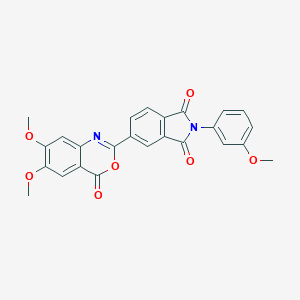
![2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)
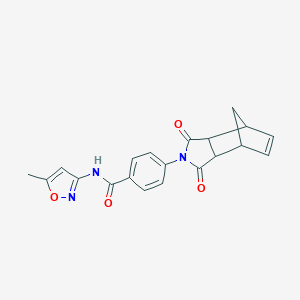
![4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate](/img/structure/B303148.png)